molecular formula C9H19NO B3301986 2-(3-Aminopropyl)cyclohexan-1-ol CAS No. 91425-85-3

2-(3-Aminopropyl)cyclohexan-1-ol

Cat. No. B3301986
CAS RN: 91425-85-3
M. Wt: 157.25 g/mol
InChI Key: BJYNTHACALEJGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(3-Aminopropyl)cyclohexan-1-ol” is a chemical compound with the molecular formula C9H19NO and a molecular weight of 157.25 . It is used for research purposes .

Scientific Research Applications

Pharmacological and Toxicological Aspects of Psychoactive Substances

Research into psychoactive substances, such as 5-(2-aminopropyl)indole, explores their chemistry, synthesis, pharmacological, and toxicological aspects. These studies aim to understand the physical effects, acute and chronic toxicity, and the potential for dependence, which is critical for public health and regulatory authorities (Katselou et al., 2015).

Synthesis and Biological Activity of Heterocyclic Compounds

The synthesis of aminopyridine derivatives and their biological activities is another area of interest. These compounds have been studied for their pharmacological potential, including their interactions with metals and various biological activities. Research in this area contributes to the development of new compounds with potential pharmaceutical applications (Orie et al., 2021).

Natural Products and Antiviral Activity

The investigation of medicinal plants and their components, such as specific glycoproteins or diterpenes, for antiviral activity against diseases like COVID-19, showcases the importance of natural products in drug discovery. These studies highlight compounds that exhibit strong anti-3CLpro activity, potentially leading to the development of new antiviral drugs (Mandal et al., 2021).

Chemical Synthesis and Applications

The de novo synthesis of compounds, like 3-pyrrolin-2-ones, from acyclic precursors demonstrates the chemical ingenuity in creating molecules with diverse biological activities. Such research is foundational for developing new materials and understanding natural product synthesis (Pelkey et al., 2015).

properties

IUPAC Name

2-(3-aminopropyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c10-7-3-5-8-4-1-2-6-9(8)11/h8-9,11H,1-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYNTHACALEJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CCCN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Aminopropyl)cyclohexan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.